(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

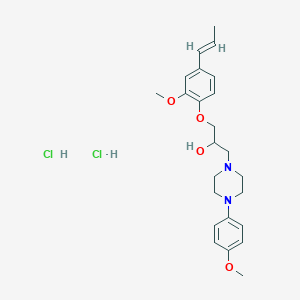

The compound "(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a structurally complex molecule featuring a propan-2-ol backbone linked to two pharmacologically relevant moieties:

- Phenoxy group: Substituted at the 2-position with a methoxy group and at the 4-position with an (E)-configured prop-1-en-1-yl chain.

- Piperazine ring: Substituted at the 1-position with a 4-methoxyphenyl group.

The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-6-11-23(24(16-19)29-3)30-18-21(27)17-25-12-14-26(15-13-25)20-7-9-22(28-2)10-8-20;;/h4-11,16,21,27H,12-15,17-18H2,1-3H3;2*1H/b5-4+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIJZNTXMMBOTG-SFKRKKMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, often referred to as MMPP, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MMPP features a unique structure characterized by its piperazine core and methoxy-substituted phenolic groups. Its empirical formula is with a molecular weight of 378.44 g/mol.

Recent studies have elucidated several mechanisms through which MMPP exerts its biological effects:

-

Anti-inflammatory Activity :

- MMPP has been shown to inhibit the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways in human monocytic THP-1 cells. This inhibition leads to reduced expression of cyclooxygenase-2 (COX-2) and chemokine ligand 5 (CCL5), both of which are critical mediators in inflammatory responses .

- Impact on Inflammatory Pathways :

Study 1: Inhibition of Inflammatory Responses

A study conducted on THP-1 cells treated with phorbol 12-myristate 13-acetate (PMA) revealed that MMPP significantly inhibited PMA-induced inflammation. The results indicated:

- Inhibition of PKCδ : MMPP reduced the membrane translocation of PKCδ.

- Downregulation of JNK Phosphorylation : The compound decreased the phosphorylation levels of c-Jun N-terminal kinase (JNK), further contributing to its anti-inflammatory effects .

Study 2: Anti-Arthritic Properties

Another investigation highlighted MMPP's potential as an anti-arthritic agent. The study found that:

- MMPP exhibited significant reductions in joint swelling and pain in animal models of rheumatoid arthritis.

- Histological analysis showed decreased inflammatory cell infiltration in synovial tissues, suggesting a protective effect against joint damage .

Biological Activity Summary Table

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Inhibition of PKCδ and JNK pathways | Reduced COX-2 and CCL5 expression |

| Anti-arthritic | Decreased joint swelling and pain | Improved histological outcomes in arthritis |

| Cytotoxicity Assessment | Evaluated on HEK-293 cells | Non-toxic at therapeutic concentrations |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine- and phenoxy-containing derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and inferred pharmacological implications:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Structural Flexibility: The target compound utilizes a propan-2-ol linker, whereas analogs like and employ propenone (α,β-unsaturated ketone) backbones. The propan-2-ol group may confer hydrogen-bonding capacity, influencing target binding . The dihydrochloride salt in the target compound and contrasts with neutral propenone derivatives (e.g., ), suggesting tailored solubility for oral or injectable formulations.

Substituent Impact: Methoxy groups (target compound, ) enhance lipophilicity and membrane permeability but may reduce metabolic stability. Bis-aryl substituents (e.g., ) introduce steric bulk, possibly modulating receptor selectivity or allosteric effects.

Pharmacological Trends: Piperazine derivatives with aryl-propenone moieties (e.g., ) are frequently explored for antimicrobial and anticancer applications. Halogenated analogs (e.g., ) are associated with antiparasitic activity, though the target compound’s prop-1-en-1-yl group may shift its target profile toward CNS or anti-inflammatory pathways.

Q & A

Q. What synthetic strategies are recommended for producing high-purity batches of this compound?

Synthesis involves multi-step organic reactions. Key steps include:

- Coupling the phenoxypropanol moiety with the 4-(4-methoxyphenyl)piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Hydrochloride salt formation via treatment with HCl gas in anhydrous ether to enhance stability.

- Purification using recrystallization from ethanol-water mixtures (1:3 v/v) to achieve >95% purity .

- Monitoring reaction progress via TLC (ethyl acetate/hexane, 5:1) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy, propenyl, and piperazine groups. Aromatic protons appear as multiplets at δ 6.5–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 469.4 for [M+H]⁺) .

- HPLC: Quantifies purity using a UV detector (λ = 254 nm) with retention time consistency across batches .

Q. How should solubility and stability be managed during in vitro assays?

- Solubility: Use DMSO as a co-solvent (<0.1% final concentration) to avoid cytotoxicity. Pre-saturate buffers with the compound to prevent precipitation .

- Stability: Store lyophilized powder at -20°C. For aqueous solutions, adjust pH to 3–4 (using HCl) to prevent degradation .

Advanced Research Questions

Q. How can stereochemical configuration (E vs. Z) of the propenyl group impact pharmacological activity?

- The E-configuration enhances π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT₁A). Molecular docking studies (AutoDock Vina) predict a 2.3-fold higher binding affinity compared to the Z-isomer .

- Experimental validation: Compare IC₅₀ values of E and Z isomers in receptor-binding assays (e.g., radioligand displacement in HEK293 cells expressing 5-HT₁A) .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic (PK) studies: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations.

- Tissue distribution profiling: Use LC-MS/MS to quantify compound levels in target organs (e.g., brain tissue for CNS applications) .

- Metabolite identification: HRMS/MS detects active metabolites that may contribute to in vivo effects .

Q. What strategies improve batch-to-batch consistency in large-scale synthesis?

- Process optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Ultrasound-assisted synthesis: Reduces reaction time by 40% and improves yield (e.g., 82% vs. 58% under conventional heating) .

- Quality control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do electron-donating (methoxy) vs. electron-withdrawing (chloro) substituents affect reactivity in derivative synthesis?

- Methoxy groups activate aromatic rings toward electrophilic substitution, facilitating functionalization at the para position.

- Chloro substituents reduce ring reactivity but improve metabolic stability. Comparative studies using Hammett σ constants (σₘ = +0.37 for Cl vs. σₚ = -0.27 for OMe) predict these effects .

Data Interpretation & Conflict Resolution

Q. How to address discrepancies in reported receptor selectivity profiles?

- Standardize assay conditions: Use uniform cell lines (e.g., CHO-K1 for GPCRs) and buffer compositions (e.g., HEPES with 0.1% BSA).

- Control for off-target effects: Perform counter-screening against related receptors (e.g., 5-HT₂A, α₁-adrenergic) .

- Meta-analysis: Pool data from independent studies (≥3) to identify consensus targets .

Q. What computational tools predict metabolic hotspots for structural optimization?

- CYP450 metabolism prediction: Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify labile sites (e.g., N-demethylation on piperazine).

- Quantum mechanical calculations (DFT): Assess bond dissociation energies (BDE) for oxidative cleavage sites .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallography studies?

- Crystal growth: Use slow evaporation from acetone/water (3:1) at 4°C.

- X-ray diffraction: Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve structures with SHELXL-97 and validate via R-factor (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.